molecular formula C13H16N2O3 B2624431 tert-butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 357187-17-8

tert-butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No.: B2624431
CAS No.: 357187-17-8
M. Wt: 248.282
InChI Key: PPXVLCXIWGHXOY-UHFFFAOYSA-N
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Description

tert-Butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: is a heterocyclic compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . This compound is characterized by a pyrrolo[2,3-c]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings. The tert-butyl ester and methoxy functional groups further modify this core structure, contributing to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves the following steps :

    Starting Material: The synthesis begins with 5-methoxy-1H-pyrrolo[2,3-c]pyridine.

    Protection: The pyrrolo[2,3-c]pyridine is reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (Et3N) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane (DCM).

    Reaction Conditions: The reaction mixture is stirred at room temperature overnight.

    Workup: The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure to yield the crude product.

    Purification: The crude product is purified by column chromatography using a solvent system of dichloromethane and ethyl acetate to obtain this compound as a viscous amber oil.

Chemical Reactions Analysis

tert-Butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate undergoes various chemical reactions, including :

    Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new therapeutic agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its derivatives may inhibit enzymes involved in cancer cell proliferation or microbial growth, leading to therapeutic effects.

Comparison with Similar Compounds

tert-Butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can be compared with other similar compounds, such as :

  • tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

These compounds share the pyrrolo[2,3-c]pyridine core structure but differ in the position and nature of substituents

Properties

IUPAC Name

tert-butyl 5-methoxypyrrolo[2,3-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(16)15-6-5-9-7-11(17-4)14-8-10(9)15/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXVLCXIWGHXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=CC(=NC=C21)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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